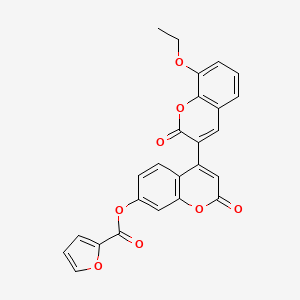

4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl furan-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

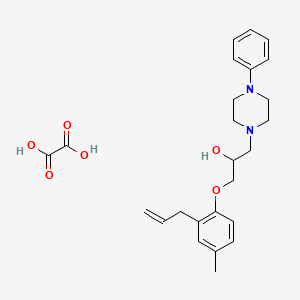

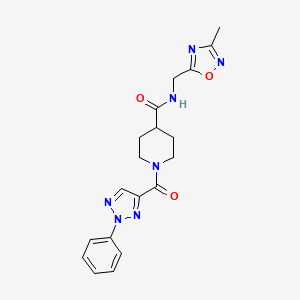

4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl furan-2-carboxylate, also known as EOCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and materials science. EOCF is a heterocyclic compound that contains two chromene moieties and a furan-2-carboxylate group, which gives it unique properties and characteristics.

Aplicaciones Científicas De Investigación

Synthesis Methods and Chemical Reactions

The research on furan-2-carboxylate derivatives, including the compound of interest, has explored various synthesis methods and chemical reactions. One notable method involves the palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diols to efficiently convert into furan-3-carboxylic esters under mild conditions, using oxygen as the external oxidant. This method showcases a sequential 5-endo-dig heterocyclization-alkoxycarbonylation-dehydration process, highlighting the potential of these compounds in organic synthesis and material science (Gabriele et al., 2012).

Another study focused on the synthesis of furan derivatives via strong bases, resulting in a mixture of furan compounds with significant yields. The reaction mechanisms explored offer insights into the versatility and reactivity of furan derivatives in chemical syntheses (Horaguchi et al., 1983).

Chemical Properties and Reactivity

Further investigations into 3-oxo-2H-furan derivatives revealed their behavior as unsaturated ketones towards various nucleophiles, offering a deeper understanding of their chemical properties and reactivity. These studies contribute to the broader knowledge of furan compounds' roles in organic chemistry, particularly in synthesizing more complex molecules (Rijke & Boelens, 2010).

Applications in Organic Synthesis

The research on furan-2-carboxylate derivatives extends to their applications in creating highly functionalized organic compounds. For instance, the use of furan compounds in the asymmetric synthesis of oxabicyclo[3.2.1]octene derivatives via rhodium(II) carboxylate-catalyzed decomposition of vinyldiazomethanes presents a novel approach in organic synthesis. This method demonstrates excellent regio- and stereocontrol, underscoring the potential of furan derivatives in synthesizing complex molecular structures (Davies, Ahmed, & Churchill, 1996).

Propiedades

IUPAC Name |

[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16O8/c1-2-29-19-6-3-5-14-11-18(24(27)33-23(14)19)17-13-22(26)32-21-12-15(8-9-16(17)21)31-25(28)20-7-4-10-30-20/h3-13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJKSQAJEUVRHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5=CC=CO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl furan-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2360472.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360480.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2360485.png)

![4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360489.png)

![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide](/img/structure/B2360492.png)

![3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2360495.png)